5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic organic compound characterized by a pyrrole ring fused to a pyridine ring, with a benzyloxy substituent located at the 5-position. Its molecular formula is C13H12N2O, and it belongs to the broader category of pyrrolo[2,3-c]pyridine derivatives. This compound exhibits unique chemical properties and biological activities, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods. One common approach involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-c]pyridine with various substituted aldehydes under controlled conditions. This method typically yields products in moderate to good yields (45–80%) depending on the specific substituents used in the reaction .
The synthesis process often requires careful selection of reaction conditions, such as temperature and solvent choice. For instance, reactions are frequently conducted in acetonitrile under catalytic conditions using triethylsilane and trifluoroacetic acid, which facilitate the formation of the desired product while minimizing side reactions. The reaction mechanism generally involves nucleophilic attack by the pyrrole nitrogen on the carbonyl carbon of the aldehyde, followed by subsequent transformations to yield the final compound .
The structure of 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine features a fused pyrrole and pyridine system with a benzyloxy group at the 5-position. This unique arrangement contributes to its distinctive chemical behavior and biological activity.
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical transformations. Notably, it has been studied for its ability to act as an inhibitor for fibroblast growth factor receptors (FGFR) and c-Met kinases, which are implicated in cancer progression. The compound's reactivity is influenced by its structural features, allowing it to participate in hydrogen bonding and π–π interactions with target proteins .
The mechanism of action for 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine primarily involves its binding affinity to specific protein targets within cellular signaling pathways. For example, studies have shown that this compound can effectively bind to the FGFR kinase domain through hydrogen bonds formed between the pyrrolo ring and key amino acid residues in the hinge region of the receptor. This interaction disrupts normal signaling processes that promote tumor growth and metastasis .
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine has significant potential applications in scientific research and medicinal chemistry. It is being explored as a therapeutic agent targeting various diseases, particularly cancers associated with aberrant kinase activity. Its derivatives are also being evaluated for their efficacy as inhibitors against specific kinases involved in cancer progression. The unique structural features of this compound make it a valuable building block for synthesizing more complex pharmacologically active molecules .
Pyrrolopyridine isomers are distinguished by the fusion pattern between the pyrrole and pyridine rings, leading to distinct electronic distributions and molecular geometries. The pyrrolo[2,3-c]pyridine isomer (7-azaindole analog) features a bridgehead nitrogen at position 1 and a carbon at position 3, creating an electron-deficient region ideal for nucleophilic substitution or metal-catalyzed coupling reactions. Key structural attributes include:
Table 1: Comparative Analysis of Pyrrolopyridine Isomers
Isomer | Nitrogen Positions | Dipole Moment (D) | Dominant Bioactivity |
---|---|---|---|
Pyrrolo[2,3-b]pyridine | N1, N7 | 3.98 | Kinase inhibition (c-Met, TNIK) |
Pyrrolo[2,3-c]pyridine | N1, N4 | 4.25 | Antidiabetic, kinase modulation |
Pyrrolo[3,2-c]pyridine | N4, N6 | 3.76 | Analgesic, antiviral |
The benzyloxy group’s orthogonality to the bicyclic plane enables three-dimensional target engagement, particularly in allosteric kinase pockets where the benzyl moiety engages in CH-π interactions with hydrophobic residues like Leu1157 or Val1092 [6] [7].
The strategic use of benzyloxy groups in heterocyclic chemistry originated in the mid-20th century as a protective strategy for phenolic hydroxyl groups during alkaloid synthesis. Its evolution into a pharmacophore stemmed from serendipitous discoveries:
Table 2: Evolution of Benzyloxy-Substituted Therapeutic Agents
Era | Representative Compound | Therapeutic Target | Role of Benzyloxy Group |
---|---|---|---|
1960s | Benzylpenicillin | Bacterial transpeptidase | Carboxylate protection |
2000s | Vemurafenib | BRAF kinase | Hydrophobic pocket occupation |
2010s | 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine | GPR119, aldose reductase | Allosteric modulation, metabolic stability |
The CAS registry number 1036007-71-2 for 5-(benzyloxy)-1H-pyrrolo[2,3-c]pyridine formalizes its identity as a distinct chemical entity optimized for drug discovery [2].
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine serves as a versatile precursor for antidiabetic, anticancer, and anti-inflammatory agents. Its 5-position tolerates diverse modifications while maintaining core-target interactions:
Antidiabetic Applications
Kinase Inhibition
Synthetic Versatility
The 5-benzyloxy group serves as a chemical handle for late-stage diversification:
Table 3: Bioactivity of 5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine Derivatives
Derivative | Biological Target | Activity (IC₅₀/EC₅₀) | Key Interactions |
---|---|---|---|
6-Methyl-4-(4-iodophenoxy)-pyrrolo[3,4-c]pyridine-1,3(2H)-dione | Insulin sensitivity | 37.4% increase at 10 µM | PPARγ partial agonism |
5-(Benzyloxy)-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde | Aldehyde dehydrogenase | Not reported | Electrophile for Schiff base formation |
N-[3-(1,3-Dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]-4-fluorobenzenesulfonamide | GPR119 | 0.016 µM (EC₅₀) | H-bond with Tyr109, π-stacking with Phe234 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: